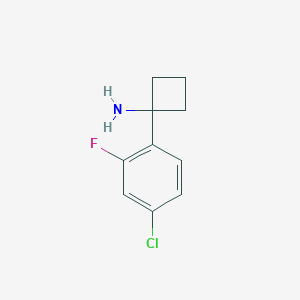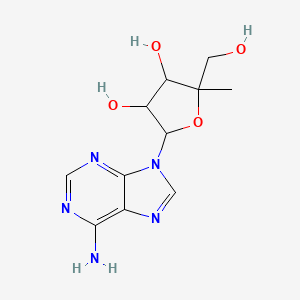
4'-Methyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4'-メチルアデノシンは、プリンヌクレオシド類似体であり、RNAの基本的な構成要素であるアデノシンの修飾バージョンです。
2. 製法
4'-メチルアデノシンの合成は、一般的に4'位におけるアデノシンのメチル化を伴います。これは、次のようなさまざまな合成経路によって達成できます。
化学合成: これは、制御された条件下でメチル化剤を使用し、目的の位置にメチル基を導入することを伴います。
工業的生産方法は、これらのプロセスをスケールアップすることが多く、化合物の純度と収率が維持されます。これには、温度、pH、試薬の濃度などの反応条件の最適化が含まれる場合があります。
準備方法
The synthesis of 4’-Methyladenosine typically involves the methylation of adenosine at the 4’ position. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This involves the use of methylating agents under controlled conditions to introduce the methyl group at the desired position.
Enzymatic Methods: Utilizing specific enzymes that can catalyze the methylation process with high specificity and efficiency.
Industrial production methods often scale up these processes, ensuring the purity and yield of the compound are maintained. This may involve optimizing reaction conditions such as temperature, pH, and the concentration of reagents.
化学反応の分析
4'-メチルアデノシンは、次のようなさまざまな化学反応を受けることができます。
酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、過酸化水素などの酸化剤を使用します。
還元: 酸化の反対に、この反応は水素の付加または酸素の除去を伴い、通常は還元剤を使用します。
これらの反応で使用される一般的な試薬と条件には、次のようなものがあります。
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化物、アルキル化剤。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化生成物を生じることがありますが、置換は4'位に別の官能基を導入する可能性があります .
4. 科学研究における用途
4'-メチルアデノシンは、科学研究において幅広い用途があります。
化学: ヌクレオシド類似体とその反応を研究するためのモデル化合物として使用されます。
生物学: 研究者は、RNAの機能と調節におけるメチル化の役割を調査するために使用します。
科学的研究の応用
4’-Methyladenosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogues and their reactions.
Biology: Researchers use it to investigate the role of methylation in RNA function and regulation.
Industry: It is used in the development of new pharmaceuticals and as a tool in biochemical assays.
作用機序
4'-メチルアデノシンがその効果を発揮する仕組みは、RNAに取り込まれ、正常なRNA機能を阻害できることに関係しています。これは、DNA合成の阻害と癌細胞におけるアポトーシスの誘導につながる可能性があります。関与する分子標的と経路には、次のようなものがあります。
RNAポリメラーゼ: RNA合成の阻害。
アポトーシス経路: カスパーゼやプログラムされた細胞死に関与する他のタンパク質の活性化.
類似化合物との比較
4'-メチルアデノシンは、次のような他の類似化合物と比較できます。
N6-メチルアデノシン: 別のメチル化されたアデノシン誘導体ですが、メチル基はN6位にあります。
N1-メチルアデノシン: N1位でメチル化され、リボソーム機能とタンパク質合成に役割を果たします.
4'-メチルアデノシンの独自性は、4'位における特定のメチル化にあり、これは異なる生化学的特性と潜在的な治療用途を付与します .
特性
IUPAC Name |
5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-11(2-17)7(19)6(18)10(20-11)16-4-15-5-8(12)13-3-14-9(5)16/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRABNSYSYDHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
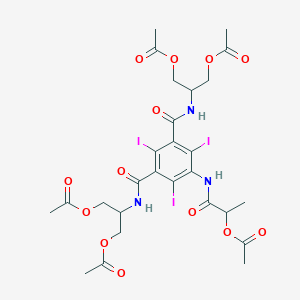
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

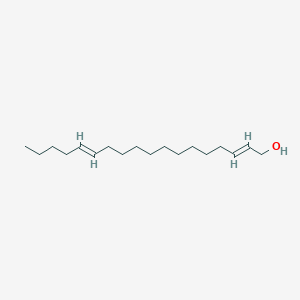


![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)
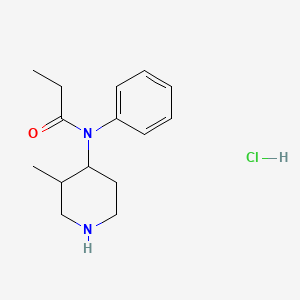

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)


